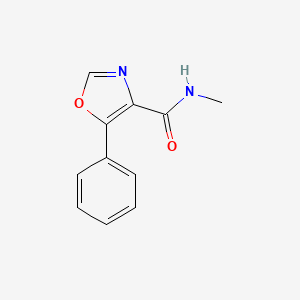

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide

Description

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 5 and a methylated carboxamide group at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. However, its specific biological activities and applications remain less documented compared to its structural analogues .

Properties

IUPAC Name |

N-methyl-5-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-11(14)9-10(15-7-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOGCSLHPCVXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(OC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-methyl-2-aminobenzamide with phenylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of oxazoline derivatives.

Substitution: Formation of various substituted oxazole derivatives with different functional groups.

Scientific Research Applications

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide, highlighting variations in substituents and their implications:

Electronic and Steric Effects

- Its planar structure favors interactions with flat binding pockets .

- N-(3,4-Dimethoxyphenyl) Derivative : Methoxy groups at the 3,4-positions of the phenyl ring increase electron density, enhancing hydrogen-bonding capacity and solubility in polar solvents. However, steric bulk may reduce membrane permeability .

- Trifluoromethyl-Sulfonamide Analog (): The trifluoromethyl group induces strong electron-withdrawing effects, stabilizing the oxazole ring against metabolic oxidation.

Pharmacological and Physicochemical Properties

- Solubility : The dihydroxyphenyl-substituted compound () exhibits high aqueous solubility due to multiple hydroxyl groups, whereas the trifluoromethyl analog () is more lipophilic, favoring blood-brain barrier penetration .

- Metabolic Stability: Fluorinated derivatives (e.g., ) show increased resistance to cytochrome P450-mediated degradation compared to the non-fluorinated parent compound .

- Chirality : Compounds with stereocenters (e.g., ) demonstrate enantiomer-specific biological activities, necessitating rigorous stereochemical analysis during development .

Biological Activity

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide is a compound that belongs to the oxazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a phenyl group at the 5-position and a carboxamide functional group at the 4-position. This unique structure contributes to its specific chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing metabolic pathways related to various diseases.

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. Studies indicate that it can inhibit the growth of various microorganisms, making it a candidate for further research in the development of antimicrobial agents.

Anticancer Activity

Research has highlighted the compound's anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Human lung adenocarcinoma (A549) | 10.0 |

These findings suggest that this compound may be effective in targeting cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other oxazole derivatives:

| Compound Name | Activity | Unique Features |

|---|---|---|

| Aleglitazar | Antidiabetic agent | Targets glucose metabolism |

| Ditazole | Platelet aggregation inhibitor | Affects blood clotting mechanisms |

| Mubritinib | Tyrosine kinase inhibitor | Impacts cell signaling pathways |

| Oxaprozin | COX-2 inhibitor | Reduces pain and inflammation |

This compound's specific substitution pattern imparts unique biological activities that warrant further investigation in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis of Derivatives : Researchers have synthesized various derivatives with improved potency against cancer cell lines. One derivative exhibited an IC50 value as low as 2.76 µM against ovarian cancer cells (OVXF 899) .

- In Vivo Studies : Although most studies have been conducted in vitro, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.